molecular formula C18H34O2 B3190507 Pentadecyl acrylate CAS No. 43080-23-5

Pentadecyl acrylate

Cat. No.: B3190507
CAS No.: 43080-23-5
M. Wt: 282.5 g/mol
InChI Key: GOZDOXXUTWHSKU-UHFFFAOYSA-N
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Description

Pentadecyl acrylate (C₁₈H₃₄O₂) is a long-chain alkyl acrylate ester, characterized by a 15-carbon alkyl group bonded to an acrylate moiety. It is utilized in polymer chemistry, corrosion inhibition, and natural product formulations. Structurally, its extended hydrophobic chain imparts unique solubility and self-assembly properties, making it valuable in copolymer synthesis for industrial applications like lubricants, coatings, and 3D printing materials . Natural occurrences of this compound have been reported in plant extracts, such as Bidens pilosa and Sorbus domestica inflorescences, where it contributes to antimicrobial and phytochemical profiles .

Properties

CAS No.

43080-23-5

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

pentadecyl prop-2-enoate

InChI

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(19)4-2/h4H,2-3,5-17H2,1H3

InChI Key

GOZDOXXUTWHSKU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCOC(=O)C=C

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)C=C

Other CAS No.

43080-23-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Alkyl Acrylates with Varying Chain Lengths

Compound Alkyl Chain Length Molecular Weight (g/mol) Key Applications Performance Notes
Pentadecyl acrylate C15 298.47 Corrosion inhibitors, polymer alloys 97.3% corrosion inhibition in HCl (1M) ; reduces Tg in acrylic polymers
Dodecyl acrylate C12 256.38 Natural extracts, antimicrobial agents Found in Bidens pilosa extracts
Undecyl acrylate C11 242.36 Corrosion inhibitors 93.3% corrosion inhibition in HCl (1M)
Tridecyl derivatives C13 Variable Cholinesterase inhibitors Lower lipophilicity (logP <5) vs. C15
2-Ethylhexyl acrylate C8 (branched) 184.28 Soft blocks in polymers Higher Tg reduction than linear C15

Key Findings :

  • Chain Length vs. Performance : Longer alkyl chains (e.g., C15) enhance hydrophobicity, improving corrosion inhibition and reducing glass transition temperature (Tg) in polymers. However, excessive chain length (e.g., C15 vs. C13) increases lipophilicity (logP), which may limit bioavailability in pharmaceutical applications .
  • Natural Occurrence: this compound and dodecyl acrylate coexist in plant extracts but differ in abundance. For example, this compound constitutes 13.71% of Sorbus domestica floral extracts, while dodecyl acrylate is minor .
Comparison with Structurally Related Esters
Compound Core Structure Molecular Weight (g/mol) Key Applications Distinguishing Features
This compound Acrylate + C15 alkyl 298.47 Polymer modifiers, corrosion inhibitors High hydrolytic stability due to long chain
Pentadecyl ferulate Ferulate + C15 alkyl 404.57 Genoprotective agents Phenolic group enhances antioxidant activity
Ethylene dimethacrylate Diacrylate + methoxy 248.30 Crosslinking agents in resins Higher reactivity due to dual acrylate groups

Key Findings :

  • Reactivity : Acrylate esters (e.g., this compound) exhibit lower cross-reactivity in biosensor assays compared to carboxylates like acrylate or cumate, highlighting their selectivity in biochemical systems .
  • Functional Groups: Pentadecyl ferulate’s phenolic moiety provides radical-scavenging activity absent in this compound, making it more suitable for biomedical applications .

Corrosion Inhibition :

  • Copolymers of this compound with 2-acrylamido-2-methylpropane sulfonic acid (AMPS) show 97.3% efficiency in protecting carbon steel in HCl, outperforming undecyl acrylate copolymers (93.3%) .
  • The C15 chain enhances adsorption on metal surfaces, forming a hydrophobic barrier against acid penetration .

Polymer Science :

  • In acrylic alloys for 3D printing, this compound acts as a soft monomer, lowering Tg to improve flexibility. Shorter-chain acrylates (e.g., methyl acrylate) increase Tg, creating rigid materials .
Thermal and Physical Properties
Property This compound Dodecyl Acrylate Methyl Acrylate
Tg (°C) -45 to -50 -35 to -40 +10 to +20
logP ~7.5 (estimated) ~6.0 1.2
Solubility Hydrophobic Moderate Hydrophilic

Sources :

Natural Abundance in Plant Extracts
Plant Species This compound Content Dodecyl Acrylate Content
Bidens pilosa Detected (GC-MS) Detected (GC-MS)
Sorbus domestica 13.71% (peak area) Not reported

Sources :

Q & A

Q. What are the standard synthetic protocols for pentadecyl acrylate and its copolymers?

this compound is typically synthesized via free radical polymerization. For copolymer synthesis, researchers often pair it with monomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS). Key steps include optimizing monomer ratios (e.g., 1:1 molar ratio), using initiators such as azobisisobutyronitrile (AIBN), and maintaining reaction temperatures between 60–80°C. Post-synthesis characterization involves FT-IR (to confirm acrylate C=O and C-O-C bonds at ~1730 cm⁻¹ and 1250 cm⁻¹) and NMR (¹³C-NMR for alkyl chain confirmation). Elemental analysis (CHN) validates stoichiometry .

Q. How is this compound identified and quantified in natural product extracts?

Gas chromatography-mass spectrometry (GC-MS) is the primary method. Retention time (RT) matching with standards and peak area quantification are critical. For example, in Sorbus domestica floral extracts, this compound constituted 13.71% of total components, identified via RT alignment and mass fragmentation patterns . Sample preparation involves solvent extraction (e.g., hexane or dichloromethane) followed by derivatization if necessary.

Q. What analytical techniques confirm the purity of synthesized this compound?

High-performance liquid chromatography (HPLC) or GC with flame ionization detection (FID) assesses purity (>98%). Spectroscopic methods like ¹H-NMR (δ 6.4–5.8 ppm for vinyl protons) and FT-IR complement chromatographic data. Elemental analysis (CHN) ensures stoichiometric consistency .

Advanced Research Questions

Q. How do structural modifications of this compound influence its efficacy as a corrosion inhibitor?

Copolymerizing this compound with sulfonic acid groups (e.g., AMPS) enhances hydrophobicity and adsorption on metal surfaces. Weight loss studies in 1M HCl show inhibition efficiencies up to 97.3% for this compound-AMPS copolymers. Electrochemical impedance spectroscopy (EIS) quantifies charge transfer resistance, while scanning electron microscopy (SEM) visualizes surface protection .

Q. What challenges arise in ensuring reproducibility during this compound-based polymer synthesis?

Variability in molecular weight distribution often stems from uncontrolled initiator concentrations or oxygen contamination. Statistical experimental designs (e.g., central composite design) optimize parameters like monomer ratios and reaction time. For instance, automotive clearcoat studies using acrylate monomers highlight the importance of Tg (glass transition temperature) control via monomer selection .

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

Contradictions in antimicrobial or antioxidant studies may arise from differences in extraction solvents (polar vs. non-polar) or assay protocols. Standardizing methods like disc diffusion (for antimicrobial activity) or DPPH radical scavenging (for antioxidant capacity) improves cross-study comparability. Meta-analyses should account for matrix effects in natural extracts, as seen in Sorbus species .

Q. What experimental strategies optimize this compound incorporation into UV-curable coatings?

Blending this compound with crosslinkers (e.g., ethylene glycol dimethacrylate) enhances mechanical properties. Photo-DSC measures curing kinetics, while nanoindentation tests hardness. A balance between alkyl chain length (for flexibility) and crosslink density (for rigidity) is critical, as demonstrated in studies on automotive coatings .

Methodological Recommendations

  • For Synthesis: Use inert atmospheres (N₂/Ar) to prevent radical quenching. Monitor reaction progress via gel permeation chromatography (GPC) for molecular weight analysis .
  • For Natural Product Analysis: Combine GC-MS with preparative chromatography to isolate this compound for NMR validation, reducing false positives in complex matrices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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